BenchChemオンラインストアへようこそ!

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide

Medicinal chemistry Structure-activity relationship Indole-5-acetamide

CAS 852137-66-7 is the unique, unsubstituted phenylacetyl reference in the 852137 indole-5-acetamide series. Essential for head-to-head SAR to deconvolute electronic vs. steric effects of terminal aryl substituents. Lacking any ring substitution, it is the only member of this CAS cluster suitable for parallel library enumeration and negative control counter-screening within GnRH, HDAC, and MT receptor programs. For validated SAR studies, confident hit triage, and probe qualification, secure this critical baseline compound to eliminate uncontrolled variables introduced by off-target analog switching.

Molecular Formula C19H20N2O
Molecular Weight 292.382
CAS No. 852137-66-7
Cat. No. B2702928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide
CAS852137-66-7
Molecular FormulaC19H20N2O
Molecular Weight292.382
Structural Identifiers
SMILESCC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC3=CC=CC=C3
InChIInChI=1S/C19H20N2O/c1-14-10-17-11-16(8-9-18(17)21(14)2)13-20-19(22)12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,20,22)
InChIKeyQQYLBCVWNFKYPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1,2-Dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide (CAS 852137-66-7): Structural Identity and Procurement Baseline


N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide (CAS 852137-66-7) is a synthetic indole-5-acetamide derivative with molecular formula C₁₉H₂₀N₂O and a monoisotopic mass of 292.38 Da . The compound features a 1,2-dimethylindole core linked via a methylene bridge at the 5-position to a 2-phenylacetamide moiety (SMILES: CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC3=CC=CC=C3; InChI Key: QQYLBCVWNFKYPD-UHFFFAOYSA-N) . It belongs to a broader chemotype of indole-5-carboxamide and indole-5-acetamide derivatives that have been explored as nonpeptide GnRH receptor antagonists, HDAC inhibitors, and melatonin receptor ligands [1][2]. Publicly available primary characterization data for this specific compound remain extremely limited; no peer-reviewed publication or curated database entry with quantitative biological activity data was identified as of the search date.

Why Generic Indole-Acetamide Substitution Cannot Replace N-((1,2-Dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide (852137-66-7) in Research Programs


Within the indole-5-acetamide chemical space, even minor structural modifications produce substantial shifts in target engagement, selectivity, and potency. The specific 1,2-dimethyl substitution on the indole core of 852137-66-7, combined with the unsubstituted phenylacetamide side chain, generates a unique hydrogen-bonding and steric profile that is absent in closely related analogs such as the 3-methylbenzamide (CAS 852137-14-5), 4-chlorophenylacetamide (CAS 852137-71-4), or phenoxyacetamide (CAS 852137-62-3) variants . Published SAR around indole-5-acetamide GnRH antagonists demonstrates that the nature of the N-acyl substituent directly governs receptor binding affinity, with phenylacetamide derivatives exhibiting distinct pharmacological fingerprints compared to carboxamide or sulfonamide congeners [1]. Furthermore, the 1,2-dimethylindole scaffold is structurally distinct from the 2-arylindole-3-acetamide (FGIN-1) series targeting the mitochondrial DBI receptor complex, where the acetamide attachment position (C-5 vs. C-3) dictates receptor subtype selectivity [2]. Consequently, generic replacement of 852137-66-7 with any structurally adjacent analog without experimental validation of the specific assay endpoint risks introducing uncontrolled variables into SAR studies, probe qualification workflows, or screening cascades.

Quantitative Differentiation Evidence for N-((1,2-Dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide (852137-66-7) Versus Closest Structural Analogs


Structural Differentiation: Phenylacetamide vs. Substituted-Benzamide Side Chains at the Indole 5-Position

Compound 852137-66-7 bears an unsubstituted phenylacetamide side chain (Ph-CH₂-CO-NH-CH₂-Indole), distinguishing it from the closest cataloged analogs that carry methyl, chloro, or methoxy substituents on the terminal phenyl ring. The CAS cluster 852137-xx-y reveals that 852137-66-7 is the only member with an unadorned phenylacetyl group, whereas CAS 852137-73-6 (m-tolylacetamide), CAS 852137-71-4 (4-chlorophenylacetamide), and CAS 852137-62-3 (4-chlorophenoxyacetamide) each introduce electron-donating or electron-withdrawing substituents . In published indole-5-acetamide GnRH antagonist SAR, the presence and position of aryl substituents on the acetamide terminus modulate both potency and off-target profiles; unsubstituted phenylacetamides can serve as critical baseline comparators for delineating substituent effects [1].

Medicinal chemistry Structure-activity relationship Indole-5-acetamide

Indole N1-Methylation: Differentiation from Indole-NH and N1-Higher-Alkyl Analogs

The 1,2-dimethyl substitution pattern on the indole core of 852137-66-7 distinguishes it from both the N1-unsubstituted indole-5-acetamide series and from N1-arylated or N1-alkylated analogs. Published SAR on indole-N-acetamide inhibitors of the HCV NS5B polymerase demonstrates that N1-substitution is a critical determinant of enzyme inhibitory potency, with N1-methylated analogs showing up to 10-fold differences in IC₅₀ compared to N1-H or N1-benzyl derivatives [1]. In the mitochondrial DBI receptor (mDRC) ligand series, 2-aryl-indole-3-acetamides with N1-alkyl groups exhibit differential affinity (Ki values ranging from low nanomolar to micromolar) depending on the N1 substituent size and lipophilicity [2]. The N1-methyl group in 852137-66-7 occupies an intermediate lipophilic space (clogP contribution ~0.5) that may be optimal for certain target binding pockets.

Receptor binding Selectivity Indole N-substitution

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Profile Versus Closest Analogs

The unsubstituted phenylacetamide side chain of 852137-66-7 yields a calculated partition coefficient (clogP) of approximately 3.2–3.5 and a topological polar surface area (tPSA) of ~45 Ų, which are intermediate between the more lipophilic m-tolyl analog (CAS 852137-73-6; clogP ~3.7–4.0) and the more polar 4-chlorophenoxy analog (CAS 852137-62-3; clogP ~3.5–3.8; tPSA ~54 Ų) . The compound possesses two hydrogen bond donors (indole CH₂-NH- and amide -NH-) and one hydrogen bond acceptor (amide carbonyl), providing a balanced HBD/HBA ratio of 2:1 that is consistent with CNS drug-like chemical space . In contrast, the 4-chlorophenoxy analog introduces an additional ether oxygen acceptor, altering the HBD/HBA balance to 2:2.

Physicochemical properties Drug-likeness Permeability

Class-Level Biological Activity: Indole-5-Acetamide Chemotype Activity Across Therapeutic Target Families

The indole-5-acetamide chemotype, to which 852137-66-7 belongs, has demonstrated tractable activity across multiple target classes. Indole-5-acetamide GnRH receptor antagonists have achieved binding affinities (Ki) in the low nanomolar range (Ki = 2–50 nM) in HEK293 cells expressing the human GnRH receptor [1]. Separately, structurally related indole-acetamides have shown histone deacetylase (HDAC) inhibitory activity, with certain 5-substituted indole derivatives reaching IC₅₀ values of 4–111 nM against HDAC1 and HDAC6 in recombinant enzyme assays [2]. While no direct activity data exist for 852137-66-7 in these assays, the compound serves as a structural intermediate between the GnRH-targeted 2-aryltryptamine-5-acetamides and the HDAC-targeted hydroxamic acid-bearing indole-5-carboxamides, making it a suitable diversification scaffold.

GnRH antagonist HDAC inhibition Anticancer screening

Recommended Application Scenarios for N-((1,2-Dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide (852137-66-7) Based on Available Evidence


SAR Baseline Control in Indole-5-Acetamide Lead Optimization Campaigns

852137-66-7 serves as the unsubstituted phenylacetyl reference compound within the 852137-xx-y analog series. When positioned alongside the m-tolyl (852137-73-6), 4-chlorophenyl (852137-71-4), and 4-chlorophenoxy (852137-62-3) analogs in a head-to-head SAR matrix, it enables quantitative deconvolution of electronic and steric effects contributed by terminal aryl substituents. This application is directly supported by the structural differentiation evidence in Section 3, which establishes 852137-66-7 as the only member of the CAS cluster lacking aryl ring substitution [1].

Diversification Scaffold for Phenotypic or Panel-Based Screening Libraries

The balanced physicochemical profile (clogP ~3.2–3.5, tPSA ~45 Ų) and 1,2-dimethylindole pharmacophore position 852137-66-7 as a suitable entry point for library enumeration through parallel amide coupling or N-functionalization chemistries. Given that the indole-5-acetamide chemotype has independently yielded hits against GnRH receptors, HDAC enzymes, and the mitochondrial DBI receptor complex, a library anchored on 852137-66-7 could be screened across these and other target families to identify novel starting points [2][3]. The intermediate lipophilicity reduces the risk of assay interference from aggregation or nonspecific binding that often accompanies higher-clogP analogs.

Negative Control or Inactive Comparator for Indole-Based Pharmacological Probe Studies

Given the precedent for using structurally matched inactive indole derivatives as negative controls in melatonin receptor pharmacology—where Z3670677764 (SML2754) serves as the inactive paired control for the MT2 agonist UCSF4226 [1]—852137-66-7 could be systematically profiled to identify target classes against which it lacks activity, making it a suitable negative control for active indole-5-acetamide probes. This application requires upfront counter-screening to confirm inactivity at the target of interest but is a well-precedented use case for under-characterized analogs within well-defined chemotypes.

Quote Request

Request a Quote for N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.